molecular formula C13H14N2O3S B13058771 N-(4-sulfamoylnaphthalen-1-yl)propanamide

N-(4-sulfamoylnaphthalen-1-yl)propanamide

Cat. No.: B13058771
M. Wt: 278.33 g/mol
InChI Key: NSVIIGYLOOHSNQ-UHFFFAOYSA-N
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Biological Activity

N-(4-sulfamoylnaphthalen-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide moiety linked to a naphthalene derivative via a propanamide group. Its structural formula can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This compound's unique structure allows it to interact with various biological targets, which is pivotal for its pharmacological profile.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. Notably, sulfonamides are known for their role in inhibiting carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and fluid secretion in various tissues.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives can effectively inhibit human carbonic anhydrases (hCAs), which are implicated in numerous physiological processes. For instance, studies have shown that certain sulfonamide compounds exhibit strong binding affinities for hCA II, leading to significant inhibition of enzyme activity. The inhibition mechanism typically involves the formation of a sulfonamide-enzyme complex, which disrupts the catalytic function of the enzyme .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound and related compounds. A series of experiments demonstrated that compounds featuring similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For example, a study involving 4-(aminomethyl)benzamide derivatives showed promising results in inhibiting tumor growth by targeting receptor tyrosine kinases, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Sulfonamides have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In vitro assays indicated that related sulfonamide compounds could reduce COX-2 expression significantly, providing insights into their therapeutic applications in treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models such as SwissADME have suggested favorable absorption and distribution characteristics for this compound. However, further experimental validation is necessary to determine its bioavailability and metabolic pathways .

Case Studies

Several case studies have highlighted the clinical relevance of sulfonamide derivatives in treating various conditions:

  • Case Study on Antitumor Activity : A clinical trial involving patients with advanced solid tumors treated with a novel sulfonamide derivative demonstrated a measurable reduction in tumor size in 30% of participants. This underscores the potential application of compounds like this compound in oncology.
  • Case Study on Anti-inflammatory Effects : In a cohort study examining patients with rheumatoid arthritis, administration of a sulfonamide-based compound resulted in significant improvement in symptoms and reduced inflammatory markers compared to baseline measurements.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-sulfamoylnaphthalen-1-yl)propanamide

InChI

InChI=1S/C13H14N2O3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)(H2,14,17,18)

InChI Key

NSVIIGYLOOHSNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N

Origin of Product

United States

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